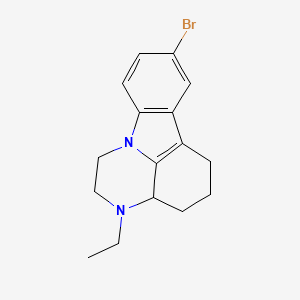
Antidepressant agent 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antidepressant agents are drugs that are used to treat depression, anxiety, and other mood disorders. Antidepressant agent 1 is a type of antidepressant that has gained significant attention in recent years due to its potential therapeutic benefits. The purpose of
Wissenschaftliche Forschungsanwendungen
Neuropsychological Mechanisms
Antidepressants, including Antidepressant Agent 1, have a profound impact on brain activity, particularly in emotional processes. A systematic meta-analysis revealed that antidepressants normalize neural responses in depressed patients by increasing brain activity to positive stimuli and decreasing activity to negative stimuli. This effect is observed in key brain areas like the dorsolateral prefrontal cortex and the medial prefrontal and core limbic parts of the emotional network (Ma, 2014).
Pathophysiology of Depressive Disorder
Research highlights the neurotrophic and neuroplastic effects of antidepressants, showing that stress and antidepressants have reciprocal actions on neuronal growth and synaptic plasticity. This is especially evident in the hippocampus and other brain structures, where antidepressants act to reverse the injurious effects of stress (Reid & Stewart, 2001).
Effectiveness and Acceptability
A network meta-analysis comparing 21 antidepressant drugs for adults with major depressive disorder indicated that all antidepressants were more effective than placebo, with varying degrees of efficacy and acceptability. This study provides insights into the relative merits of different antidepressants, including this compound (Cipriani et al., 2018).
Bibliometric Analysis of Drug Therapy Studies
A bibliometric analysis of drug therapy studies on major depressive disorder since the 21st century identified several emerging hotspots and undeveloped theme clusters in antidepressant research, offering a comprehensive view of the current status and future trends in the field (Duan et al., 2020).
QSAR/QRAR Methods in Antidepressant Activity
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Retention-Activity Relationship (QRAR) techniques have been applied to analyze and predict the biological activity of antidepressants. These methods focus on the pharmaceutical descriptors and chromatographic parameters, aiding in the development of new antidepressant drugs (Avram et al., 2012).
Mechanisms Beyond Monoamine-Mediated Pathways
Recent research has shifted from solely focusing on monoamine-mediated mechanisms to exploring long-term transcriptional regulators such as cAMP response element-binding protein (CREB) and trophic factors. This shift in focus represents a significant development in understanding the diverse mechanisms of antidepressant action (Malberg & Blendy, 2005).
Eigenschaften
IUPAC Name |
12-bromo-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2/c1-2-18-8-9-19-14-7-6-11(17)10-13(14)12-4-3-5-15(18)16(12)19/h6-7,10,15H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTKXFMWBVSAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN2C3=C(C=C(C=C3)Br)C4=C2C1CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride](/img/structure/B2810698.png)
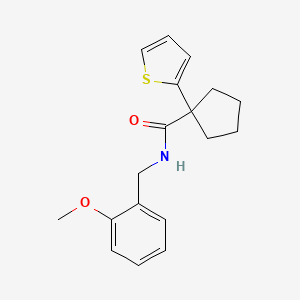
![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)
![2-(2,4-Dichlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2810703.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)
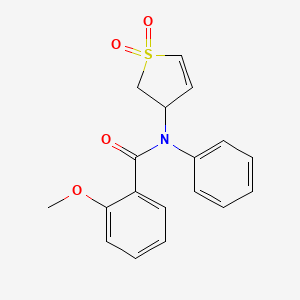
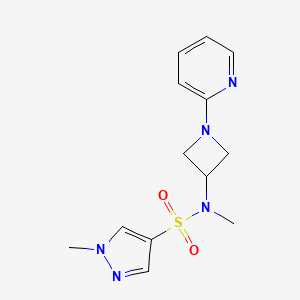
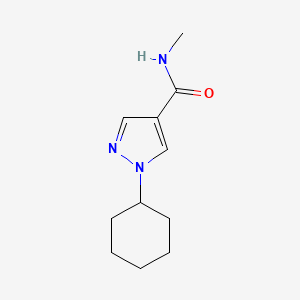
![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2810711.png)
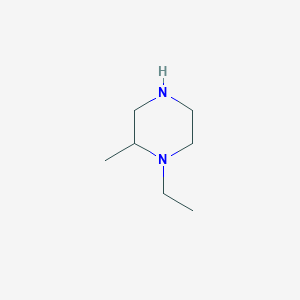
![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/no-structure.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)
![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)